molecular formula C19H18N2O B1227762 N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide

N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide

Cat. No. B1227762
M. Wt: 290.4 g/mol
InChI Key: DMUZAJJOMHMRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide is a member of benzamides.

Scientific Research Applications

1. Capillary Electrophoresis and Quality Control

A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, a compound related to N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide. This method is significant for quality control in pharmaceutical analysis due to its simplicity, effectiveness, and affordability (Ye et al., 2012).

2. Histone Deacetylase Inhibition

Zhou et al. (2008) described the design and biological evaluation of a compound structurally similar to N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide, known as MGCD0103. It is an isotype-selective histone deacetylase (HDAC) inhibitor with potential anticancer properties. This study emphasizes the significance of such compounds in cancer therapy (Zhou et al., 2008).

3. Crystal Structure Analysis

Gao and Qiao (2015) analyzed the crystal structure of N-(4-methylphenyl)benzamide, closely related to the compound , via single-crystal X-ray diffraction. This analysis is crucial in understanding the molecular and solid-state structure, which is vital in drug design and materials science (Gao & Qiao, 2015).

4. Anticancer Activity

Ravinaik et al. (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated their anticancer activity. These compounds, structurally related to N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide, showed significant activity against various cancer cell lines, highlighting their potential in cancer treatment (Ravinaik et al., 2021).

5. Antibacterial Activity

Khatiwora et al. (2013) synthesized metal complexes of benzamides, including compounds structurally similar to N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide, and evaluated their antibacterial activity. These compounds showed enhanced activities compared to the free ligands, suggesting potential applications in antibacterial treatments (Khatiwora et al., 2013).

6. Alzheimer's Disease Research

Hussain et al. (2016) synthesized a series of benzamides as potential therapeutic agents for Alzheimer’s disease. These compounds, including 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides, showed promising enzyme inhibition activity, indicating their potential in Alzheimer's disease research and treatment (Hussain et al., 2016).

properties

Product Name

N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C19H18N2O/c1-15-4-6-16(7-5-15)14-20-19(22)17-8-10-18(11-9-17)21-12-2-3-13-21/h2-13H,14H2,1H3,(H,20,22)

InChI Key

DMUZAJJOMHMRSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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